molecular formula C10H11BFeO2 B7765434 Ferroceneboronic acid(contains varying amounts of anhydride)98+%

Ferroceneboronic acid(contains varying amounts of anhydride)98+%

Cat. No.: B7765434
M. Wt: 229.85 g/mol
InChI Key: HHGAJIKAUQWFKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ferroceneboronic acid can be synthesized through the Suzuki cross-coupling reaction. This involves the reaction of ferroceneboronic acid with various aryl or heteroaryl halides under palladium-catalyzed conditions. The reaction typically yields ferrocenyl derivatives with overall yields varying between 35% and 98% . The derivatives are characterized by techniques such as 1H NMR, 13C NMR, IR, HRMS, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for ferroceneboronic acid are not extensively documented, the Suzuki cross-coupling reaction remains a fundamental approach. This method is scalable and can be adapted for larger-scale production, ensuring the availability of high-purity ferroceneboronic acid for various applications .

Chemical Reactions Analysis

Types of Reactions

Ferroceneboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving ferroceneboronic acid include:

Major Products

The major products formed from these reactions include ferrocenyl derivatives, cyclic boronate esters, and various substituted ferrocene compounds .

Mechanism of Action

The mechanism of action of ferroceneboronic acid involves its redox properties and its ability to form stable complexes with diols. The ferrocene moiety undergoes reversible oxidation and reduction, which is crucial for its function in electrochemical sensors. The boronic acid group selectively binds to diols, forming cyclic boronate esters, which is the basis for its use in sugar sensors and other applications .

Comparison with Similar Compounds

Ferroceneboronic acid can be compared with other ferrocene derivatives and boronic acids:

Ferroceneboronic acid stands out due to its combination of redox activity and the ability to form stable complexes with diols, making it uniquely suited for applications in electrochemical sensing and catalysis .

Properties

InChI

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGAJIKAUQWFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFeO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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